
4-(Benzyloxy)-4'-bromo-1,1'-biphenyl
Descripción general
Descripción
Sephin 1 is a small molecule known for its selective inhibition of the stress-induced regulatory subunit of protein phosphatase 1, known as PPP1R15A. This compound has garnered significant attention due to its potential therapeutic applications in diseases associated with protein misfolding, such as neurodegenerative disorders. Sephin 1 prolongs the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2, thereby enhancing the integrated stress response and providing cellular protection against stress-induced damage .
Aplicaciones Científicas De Investigación
Sephin 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of protein phosphatases and the regulation of protein synthesis. In biology, Sephin 1 is employed to investigate the integrated stress response and its role in cellular protection against stress-induced damage. In medicine, Sephin 1 has shown promise as a therapeutic agent for neurodegenerative disorders, such as multiple sclerosis and amyotrophic lateral sclerosis, by protecting neurons against excitotoxicity and protein misfolding stress . In industry, Sephin 1 is used in the production of therapeutic compounds that target diseases associated with protein misfolding .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sephin 1 can be synthesized through a series of chemical reactions involving the selective inhibition of PPP1R15A. The compound is typically prepared by treating cells with 5 micromolar Sephin 1 for six hours, which specifically disrupts the PPP1R15A-PP1c complex without affecting the related PPP1R15B-PP1c complex .
Industrial Production Methods: In industrial settings, Sephin 1 is produced by administering the compound orally to mice at doses ranging from 1 to 5 milligrams per kilogram. This method has shown no adverse effects on rotarod performances, total body weight gain, or memory .
Análisis De Reacciones Químicas
Types of Reactions: Sephin 1 primarily undergoes reactions that involve the inhibition of the PPP1R15A-PP1c complex. This inhibition prolongs the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2, thereby delaying translational recovery and protecting cells from cytotoxic endoplasmic reticulum stress .
Common Reagents and Conditions: The common reagents used in the reactions involving Sephin 1 include tunicamycin, which induces endoplasmic reticulum stress, and the compound itself at a concentration of 5 micromolar .
Major Products Formed: The major products formed from these reactions include prolonged phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 and delayed translational recovery, which ultimately protect cells from cytotoxic endoplasmic reticulum stress .
Mecanismo De Acción
Sephin 1 exerts its effects by selectively inhibiting the stress-induced regulatory subunit of protein phosphatase 1, known as PPP1R15A. This inhibition prolongs the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2, thereby enhancing the integrated stress response. The molecular targets involved in this mechanism include the PPP1R15A-PP1c complex and the alpha subunit of eukaryotic translation initiation factor 2 . By modulating the affinity of the PPP1R15A-PP1c complex for the alpha subunit of eukaryotic translation initiation factor 2, Sephin 1 provides cellular protection against stress-induced damage .
Comparación Con Compuestos Similares
Sephin 1 is unique in its selective inhibition of the stress-induced regulatory subunit of protein phosphatase 1, PPP1R15A. Similar compounds include guanabenz, which also inhibits PPP1R15A but has adverse effects on the alpha-2 adrenergic system . Unlike guanabenz, Sephin 1 provides neuroprotection without these adverse effects, making it a more promising therapeutic agent .
List of Similar Compounds:
- Guanabenz
- Salubrinal
- 4-Phenylbutyric acid
- Tauroursodeoxycholic acid
- Cordycepin
- Proanthocyanidins
- Crocin
- Purple Rice extract
- Caffeic Acid Phenethyl Ester
Sephin 1 stands out due to its selective inhibition of PPP1R15A and its ability to provide cellular protection without adverse effects on the alpha-2 adrenergic system.
Propiedades
IUPAC Name |
1-bromo-4-(4-phenylmethoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAHVBDYCWBWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625823 | |
| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117692-99-6 | |
| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


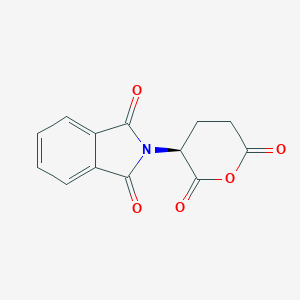

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)
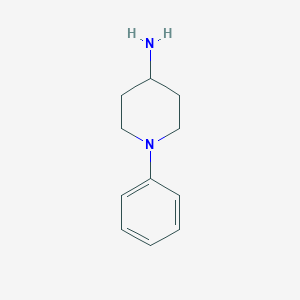

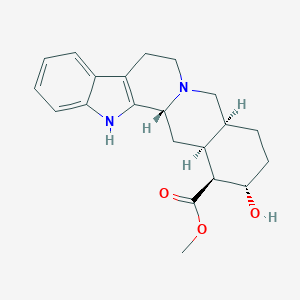

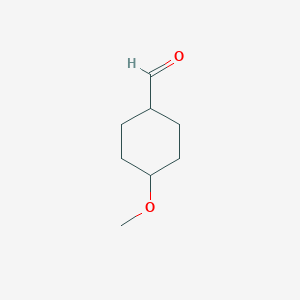
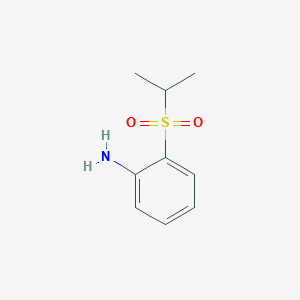
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)
